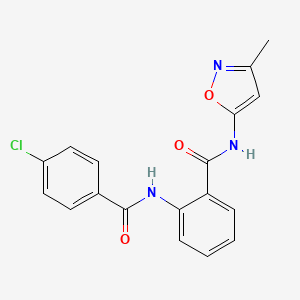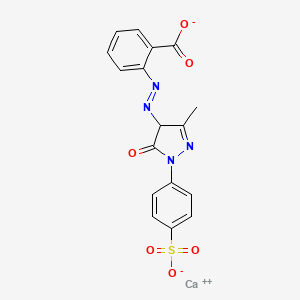![molecular formula C9H8BrN3O2 B12884475 Methyl 4-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B12884475.png)
Methyl 4-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate typically involves the bromination of 1-methyl-1H-benzo[d][1,2,3]triazole followed by esterification. One common method involves reacting 1-methyl-1H-benzo[d][1,2,3]triazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The resulting brominated product is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
Methyl 4-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding a de-brominated triazole derivative.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. These reactions typically occur under mild conditions with solvents like ethanol or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while reduction and oxidation reactions can produce de-brominated or carboxylic acid derivatives, respectively.
科学研究应用
Methyl 4-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Agricultural Chemistry: The compound is investigated for its potential use as a pesticide or herbicide.
作用机制
The mechanism of action of Methyl 4-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate involves its interaction with specific molecular targets. The bromine atom and the triazole ring play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
1-Methyl-1H-benzo[d][1,2,3]triazole: Lacks the bromine and ester groups, making it less reactive in certain substitution reactions.
4-Bromo-1H-benzo[d][1,2,3]triazole: Lacks the methyl and ester groups, affecting its solubility and reactivity.
Methyl 1H-benzo[d][1,2,3]triazole-6-carboxylate: Lacks the bromine atom, making it less suitable for certain substitution reactions.
Uniqueness
Methyl 4-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate is unique due to the presence of both the bromine atom and the ester group.
属性
分子式 |
C9H8BrN3O2 |
|---|---|
分子量 |
270.08 g/mol |
IUPAC 名称 |
methyl 7-bromo-3-methylbenzotriazole-5-carboxylate |
InChI |
InChI=1S/C9H8BrN3O2/c1-13-7-4-5(9(14)15-2)3-6(10)8(7)11-12-13/h3-4H,1-2H3 |
InChI 键 |
NIKRXPBMIKGNNM-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=CC(=C2)C(=O)OC)Br)N=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,2'-(4,4',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)](/img/structure/B12884415.png)
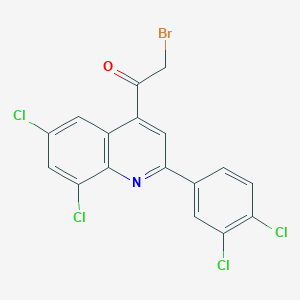
![(6-Chloro-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12884424.png)
![5,7-Dimethylbenzo[c]isoxazol-3(1H)-one](/img/structure/B12884428.png)

![2-(Ethyl{(4S)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12884439.png)
![N-[amino(pyridin-2-yl)methylidene]-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide](/img/structure/B12884441.png)
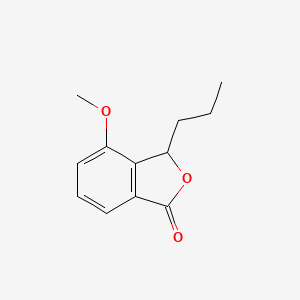
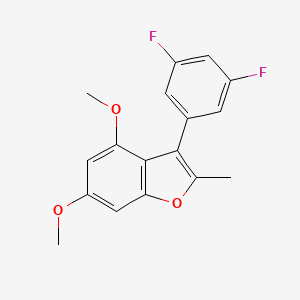
![2-(Carboxy(hydroxy)methyl)-6-(2-ethoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12884480.png)
